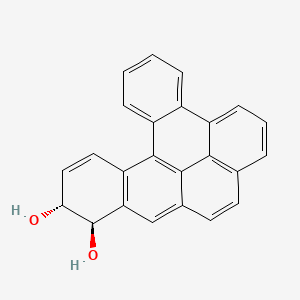
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene
Description
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is a metabolite of dibenzo(def,p)chrysene, which is known for its carcinogenic properties. The compound is of significant interest in toxicology and environmental chemistry due to its potential health impacts and its role in the metabolic pathways of PAHs .
Properties
CAS No. |
153857-27-3 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(18R,19R)-hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol |
InChI |
InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H/t20-,24-/m1/s1 |
InChI Key |
WRVXSEQFNZZEJV-HYBUGGRVSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H](C=C6)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
Synonyms |
D-D-pyrene trans-11,12-Dihydroxy-11,12-dihydrodibenzo(a,l)pyrene |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene typically involves the metabolic activation of dibenzo(def,p)chrysene by cytochrome P450 enzymes. This process includes the initial formation of an epoxide intermediate, which is then hydrolyzed to form the dihydrodiol compound .
Industrial Production Methods: The synthesis usually involves enzymatic reactions facilitated by hepatic microsomes from various species, including humans and rodents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form reactive diol-epoxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products:
Diol-Epoxide Metabolites: These are highly reactive and can form DNA adducts, leading to mutagenesis and carcinogenesis.
Scientific Research Applications
Chemistry: The compound is used to study the metabolic pathways of PAHs and their activation by cytochrome P450 enzymes. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, the compound is used to investigate the toxicological effects of PAHs. It is studied for its role in inducing oxidative stress and DNA damage .
Medicine: The compound is of interest in cancer research due to its potential to form DNA adducts and induce mutations. It is used to study the mechanisms of chemical carcinogenesis .
Industry: While not widely used in industry, the compound’s study provides insights into the environmental impact of PAHs and helps in developing strategies for pollution control and risk assessment .
Mechanism of Action
The compound exerts its effects primarily through the formation of reactive diol-epoxide metabolites. These metabolites can readily react with DNA, forming adducts that can lead to mutations and carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include the activation by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolase .
Comparison with Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.
Dibenzo[a,l]pyrene-11,12-dihydrodiol: A structurally similar compound with comparable metabolic pathways.
Uniqueness: Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene is unique due to its specific metabolic activation pathway and the formation of highly reactive diol-epoxide metabolites. Its study provides valuable insights into the mechanisms of PAH-induced carcinogenesis and the role of metabolic enzymes in this process .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


